molecular formula C11H22O2 B15287886 Trideuteriomethyl decanoate

Trideuteriomethyl decanoate

Cat. No.: B15287886
M. Wt: 189.31 g/mol
InChI Key: YRHYCMZPEVDGFQ-BMSJAHLVSA-N
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Description

Trideuteriomethyl decanoate (CD₃COO(CH₂)₈CH₃) is a deuterated derivative of methyl decanoate, where three hydrogen atoms in the methyl group are replaced with deuterium (²H or D). The decanoate moiety (C₁₀ chain) confers lipophilicity, influencing solubility and interaction with biological or polymeric matrices. While direct references to this compound are absent in the provided evidence, its applications can be inferred from studies on analogous esters, such as ethyl decanoate (flavor chemistry) and nandrolone decanoate (pharmacology) .

Properties

Molecular Formula

C11H22O2

Molecular Weight

189.31 g/mol

IUPAC Name

trideuteriomethyl decanoate

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3/i2D3

InChI Key

YRHYCMZPEVDGFQ-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl decanoate typically involves the deuteration of methyl groups. One common method is the α-trideuteration of methylarenes, which can be achieved using inexpensive bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like DMSO-d6 . This method ensures high selectivity and efficiency in introducing the trideuteriomethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes, often utilizing specialized reactors and deuterium gas. The process must ensure the high purity and isotopic fidelity of the final product, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions: Trideuteriomethyl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of deuterated carboxylic acids.

    Reduction: Reduction reactions can convert this compound into deuterated alcohols.

    Substitution: The trideuteriomethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, which retain the deuterium labeling for further studies.

Scientific Research Applications

Chemistry: Trideuteriomethyl decanoate is used in isotopic labeling studies to investigate reaction mechanisms and pathways. Its unique properties allow for precise tracking of molecular changes during chemical reactions .

Biology: In biological research, this compound helps in studying metabolic pathways and enzyme interactions. The deuterium labeling provides insights into the dynamics of biological processes at the molecular level .

Medicine: The compound is valuable in pharmacokinetic studies, where it helps in understanding the absorption, distribution, metabolism, and excretion of drugs. Deuterium-labeled compounds are often used as internal standards in mass spectrometry .

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its isotopic labeling aids in quality control and product development processes .

Mechanism of Action

The mechanism by which trideuteriomethyl decanoate exerts its effects involves the stable incorporation of deuterium atoms into the molecular structure. This incorporation alters the vibrational frequencies of the molecule, which can be detected using spectroscopic techniques. The deuterium atoms act as tracers, allowing researchers to follow the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Decanoate (CH₃COO(CH₂)₈CH₃)

  • Structure and Properties: Lacks deuterium, resulting in a lower molecular weight (200.32 g/mol vs. 203.36 g/mol for Trideuteriomethyl decanoate).
  • Applications : Used as a solvent or intermediate in polymer synthesis . In contrast, the deuterated form is employed in isotopic labeling to track metabolic pathways or study reaction mechanisms.
  • Research Findings: Methyl decanoate’s volatility and solubility differ from its deuterated counterpart, which may exhibit slower enzymatic hydrolysis due to kinetic isotope effects .

Ethyl Decanoate (CH₃CH₂COO(CH₂)₈CH₃)

  • Structure and Properties : Contains an ethyl ester group, increasing hydrophobicity compared to methyl/trideuteriomethyl esters.
  • Applications: A key flavor compound in wines and fermented beverages, imparting fruity and brandy-like notes .
  • Research Findings: Ethyl decanoate concentrations correlate with yeast strain selection during fermentation. Its deuterated analog could help elucidate biosynthetic pathways or stability under varying pH/temperature conditions .

Nandrolone Decanoate (C₂₈H₄₄O₃)

  • Structure and Properties: A 19-nortestosterone steroid esterified with decanoic acid. The long-chain ester prolongs release kinetics via intramuscular injection .
  • Applications: Anabolic steroid used to treat anemia and muscle wasting. The decanoate ester enhances half-life compared to shorter-chain esters like enanthate .

Neryl Decanoate

  • Structure and Properties: A monoterpene ester (geranyl derivative) with a decanoate chain.
  • Applications: Acts as a sex pheromone in insects (e.g., Dalopius marginatus). The decanoate ester’s stability in the environment enhances its efficacy as a semiochemical .

Data Tables

Table 1: Physicochemical Properties of Decanoate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Applications
This compound CD₃COO(CH₂)₈CH₃ 203.36 Isotopic tracing, spectroscopy
Methyl decanoate CH₃COO(CH₂)₈CH₃ 200.32 Polymer synthesis, solvents
Ethyl decanoate CH₃CH₂COO(CH₂)₈CH₃ 214.35 Flavor enhancement in beverages
Nandrolone decanoate C₂₈H₄₄O₃ 428.65 Anabolic steroid, anemia treatment
Neryl decanoate C₂₀H₃₄O₂ 306.48 Insect pheromone

Table 2: Research Findings on Decanoate Esters

Compound Key Research Insights Reference ID
Ethyl decanoate Co-fermentation with S. cerevisiae increases concentrations in wine by 45–70% .
Nandrolone decanoate Slower metabolic clearance than enanthate, with peak effects at 2 weeks post-injection .
Methyl decanoate Substitution with carboxylates (e.g., decanoate) enhances copolymer thermal stability .

Isotopic Effects and Industrial Relevance

Deuteration in this compound reduces vibrational energy, altering its IR and NMR spectra for precise detection in complex mixtures. In catalysis, deuterated esters may slow reaction rates (C-D vs. C-H bond cleavage), aiding mechanistic studies . In pharmacology, deuterated analogs of nandrolone decanoate could refine half-life predictions or reduce toxicity .

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